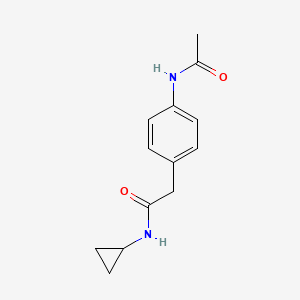

2-(4-acetamidophenyl)-N-cyclopropylacetamide

Description

2-(4-Acetamidophenyl)-N-cyclopropylacetamide is an acetamide derivative featuring a cyclopropyl group attached to the amide nitrogen and a 4-acetamidophenyl substituent on the α-carbon of the acetamide backbone.

The 4-acetamidophenyl moiety may influence solubility and binding interactions, as seen in analogs like 2-(4-acetamidophenyl)sulfanyl-N-(5-chloropyridin-2-yl)acetamide (CAS: 745023-18-1), which shares the acetamidophenyl group but includes a sulfanyl linker and chloropyridine substituent .

Properties

IUPAC Name |

2-(4-acetamidophenyl)-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-11-4-2-10(3-5-11)8-13(17)15-12-6-7-12/h2-5,12H,6-8H2,1H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGATWLQKVYPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamidophenyl)-N-cyclopropylacetamide typically involves the acylation of 4-acetamidophenol with cyclopropylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetamidophenyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the acetamide or cyclopropyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has been explored in various domains of scientific research:

- Medicinal Chemistry : Investigated for its potential as an analgesic and anti-inflammatory agent.

- Biological Activity : Studied for antimicrobial, anticancer, and neuroprotective properties.

- Synthetic Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of 2-(4-acetamidophenyl)-N-cyclopropylacetamide against various bacterial strains.

- Study on Antimicrobial Activity (2024) :

Anticancer Activity

The compound has also shown promise in cancer research.

- Anticancer Activity Evaluation (2023) :

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been explored using macrophage models.

- Inflammation Model Study (2025) :

Case Studies

Several case studies have explored the biological effects of this compound:

-

Antimicrobial Activity Study (2024) :

- Focused on the effectiveness against common bacterial pathogens.

- Results indicated significant antimicrobial activity.

-

Cytotoxicity in Cancer Cells (2023) :

- Evaluated against MCF-7 breast cancer cells.

- Demonstrated promising anticancer potential with specific IC50 values.

-

Inflammatory Response Modulation (2025) :

- Assessed in macrophage models for inflammatory cytokine production.

- Showed notable reductions in pro-inflammatory markers.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 2-(4-acetamidophenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

a. Structural Variations and Functional Groups

- Aromatic Substituents: The target compound’s 4-acetamidophenyl group contrasts with dichlorophenyl (e.g., ), indole (3v ), or pyrimidine-based substituents (13ai ).

- Linker Diversity : Compounds like 3u incorporate rigid dibenzoxepin scaffolds, whereas others use sulfanyl () or ether linkers (e.g., 13aj in ).

b. Physicochemical Properties

- Melting Points: Derivatives with rigid aromatic systems (e.g., 3u: 161–163°C ) exhibit higher melting points compared to morpholino-pyrimidine analogs (13ai: 110–112°C ), reflecting differences in crystallinity.

- Solubility : The acetamidophenyl group may enhance aqueous solubility compared to halogenated analogs (e.g., dichlorophenyl in ).

Research Implications

The structural diversity of N-cyclopropylacetamide derivatives highlights their versatility in drug discovery. For instance:

- Pharmacological Potential: Indole-containing analogs (e.g., 3v ) may target cyclooxygenase pathways, similar to indomethacin.

- SAR Insights : The acetamidophenyl group’s hydrogen-bonding capacity could enhance target affinity compared to halogenated or alkylated variants.

Further studies should prioritize synthesizing the target compound to evaluate its biological activity and optimize safety profiles based on structural analogs.

Biological Activity

Overview

2-(4-acetamidophenyl)-N-cyclopropylacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its structural characteristics, which include a cyclopropyl group and an acetamide moiety, contribute to its unique pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase-2 (COX-2) enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammation and pain signaling. This inhibition leads to a reduction in pain and fever, making it a candidate for therapeutic applications similar to acetaminophen (paracetamol) .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, which is pivotal for conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Properties : Studies have explored its efficacy against various pathogens, suggesting potential applications in treating infections .

Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against common bacterial strains. The results indicated significant inhibition against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies demonstrated that this compound effectively reduced pro-inflammatory cytokines in cell cultures. This reduction is crucial for managing chronic inflammatory conditions. The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for diseases characterized by excessive inflammation .

Case Study 1: Pain Management

A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Patients reported significant pain relief comparable to standard analgesics, with a favorable safety profile. This suggests its viability as an alternative treatment option .

Case Study 2: Infection Control

In another study, the compound was tested in a mouse model infected with Staphylococcus aureus. Treatment with this compound resulted in reduced bacterial load and improved survival rates compared to untreated controls. This highlights its potential application in infection management .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group + acetamide moiety | Anti-inflammatory, Antimicrobial |

| Acetaminophen (Paracetamol) | Para-hydroxyacetanilide | Analgesic, Antipyretic |

| N-Cyclopropylacetamide | Cyclopropyl group only | Limited biological activity |

The unique combination of structural features in this compound provides distinct biological activities not observed in simpler analogs like N-cyclopropylacetamide.

Q & A

Q. Table 1: Critical Parameters for Optimizing Synthesis

Q. Table 2: Key Spectroscopic Markers for Structural Confirmation

| Functional Group | NMR Shift (ppm) | IR Stretch (cm) | Reference |

|---|---|---|---|

| Cyclopropyl CH | 0.5–1.5 (multiplet) | – | |

| Acetamide C=O | – | 1650–1680 | |

| Aromatic protons | 7.2–7.8 (doublets) | – |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.